molecular formula C6H4Cl2N2O B1304019 5,6-Dichloropyridine-3-carboxamide CAS No. 75291-84-8

5,6-Dichloropyridine-3-carboxamide

Cat. No.: B1304019
CAS No.: 75291-84-8
M. Wt: 191.01 g/mol
InChI Key: MPXFKNFJVCEHKV-UHFFFAOYSA-N
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Description

Context within Halogenated Pyridine (B92270) Derivatives in Chemical Research

Halogenated pyridine derivatives are a critical class of compounds in chemical synthesis. nih.govacs.org The introduction of halogen atoms onto the pyridine ring significantly alters its electronic properties, making it susceptible to a variety of chemical transformations. These derivatives serve as versatile intermediates in the creation of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govacs.org The strategic placement of halogens can direct further functionalization of the pyridine ring through reactions such as nucleophilic substitution, cross-coupling reactions, and metal-halogen exchange. znaturforsch.com

5,6-Dichloropyridine-3-carboxamide fits within this context as a di-chlorinated pyridine. The presence of two chlorine atoms enhances its utility as a precursor, offering multiple sites for chemical modification. The specific positioning of these chlorine atoms at the 5 and 6 positions, along with the carboxamide group at the 3-position, provides a distinct pattern of reactivity and potential for creating a diverse array of derivative compounds.

Significance of the Pyridine-3-carboxamide (B1143946) Scaffold in Medicinal and Agrochemical Chemistry

The pyridine-3-carboxamide scaffold, also known as the nicotinamide (B372718) scaffold, is a privileged structure in the development of biologically active molecules. nih.govresearchgate.net This structural motif is found in numerous natural products and synthetic compounds with a wide range of therapeutic and agricultural applications. nih.gov In medicinal chemistry, derivatives of pyridine-3-carboxamide have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aimdpi.com The scaffold's ability to form key hydrogen bonds and participate in various biological interactions makes it a valuable component in drug design. researchgate.net

In the field of agrochemicals, the pyridine carboxamide structure has gained significant attention, particularly since the commercialization of boscalid, a successful fungicide. nih.gov This has spurred further research into novel pyridine carboxamide derivatives for their potential as fungicides, herbicides, and insecticides. nih.govgoogle.com The amide linkage and the pyridine ring are crucial for the biological activity of these compounds, often targeting specific enzymes in pathogens. nih.govresearchgate.net For instance, some pyridine carboxamide derivatives have shown potent inhibitory activity against succinate (B1194679) dehydrogenase (SDH), a key enzyme in the respiratory chain of many fungi. nih.gov

Overview of Current and Emerging Research Avenues for this compound

Current research on this compound primarily focuses on its role as a versatile building block for synthesizing more complex organic molecules and heterocyclic compounds. Its chlorinated structure is particularly useful in the production of agrochemicals, where it can be leveraged to create effective herbicides and pesticides.

Emerging research is exploring the specific biological activities of derivatives of this compound. Studies have indicated that derivatives of this compound may act as antagonists for dopamine (B1211576) D2 and D3 receptors, suggesting potential applications in neuroscience. Furthermore, some derivatives have demonstrated significant urease inhibition, which could be relevant for treating conditions like kidney stones. The compound's chemical stability and reactivity also make it a candidate for the development of new materials with specific properties. The primary synthetic route to this compound involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with ammonia (B1221849) or amines.

Below are tables detailing the chemical properties of this compound and a list of related compounds.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂O sigmaaldrich.com
Molecular Weight 191.01 g/mol sigmaaldrich.com
CAS Number 75291-84-8 sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key MPXFKNFJVCEHKV-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXFKNFJVCEHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381957
Record name 5,6-dichloropyridine-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75291-84-8
Record name 5,6-dichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloropyridine-3-carboxamide
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Synthetic Methodologies for 5,6 Dichloropyridine 3 Carboxamide and Its Precursors

Strategic Approaches to the 5,6-Dichloropyridine Core Synthesis

The formation of the 5,6-dichloropyridine scaffold is a critical step that can be approached through several strategic pathways. These methods focus on the precise introduction of chlorine atoms onto a pyridine (B92270) ring or the selective removal of chlorine from a more saturated precursor.

Direct halogenation of the pyridine ring is a fundamental approach, though it presents challenges due to the electron-deficient nature of the heterocycle, which makes it resistant to electrophilic aromatic substitution. chemrxiv.org Achieving the desired 5,6-dichloro substitution pattern requires specific conditions and precursors.

Direct Chlorination: The direct chlorination of pyridine itself often requires harsh conditions, such as high temperatures and the use of Lewis acid catalysts, and can lead to a mixture of products. abertay.ac.ukgoogle.com For instance, the gas-phase chlorination of pyridine can yield 2-chloropyridine as a primary product, with 2,6-dichloropyridine as a byproduct, but achieving specific 5,6-disubstitution is less direct. google.com

Advanced Reagents: Modern synthetic methods employ specialized reagents to control the regioselectivity of halogenation. nih.gov Strategies may involve converting the pyridine to a more reactive intermediate, such as a pyridine N-oxide, to influence the position of electrophilic attack. nih.gov Another approach involves a ring-opening and closing sequence using Zincke imine intermediates, which allows for highly regioselective halogenation under mild conditions. chemrxiv.org

Halogenation Strategy Typical Conditions Key Features
Direct Electrophilic ChlorinationHigh temperature, Lewis acids (e.g., AlCl₃)Harsh conditions, often results in a mixture of isomers. abertay.ac.uk
Pyridine N-Oxide ActivationActivation followed by chlorinating agentEnhances reactivity and directs substitution, typically to the 2- and 4-positions. nih.gov
Zincke Imine IntermediatesRing-opening, halogenation, ring-closingTransforms the pyridine into a reactive alkene series, allowing for mild and selective halogenation. chemrxiv.org

An alternative and often more controlled method involves starting with a pyridine molecule that contains three or more chlorine atoms and then selectively removing one to yield the desired dichlorinated product. This process is known as selective dechlorination or hydrodechlorination.

Selective Dechlorination of 2,3,6-Trichloropyridine: A common route to produce 2,3-dichloropyridine involves the selective dechlorination of 2,3,6-trichloropyridine. cabidigitallibrary.org This method is significant because 2,3,6-trichloropyridine can be synthesized from the more accessible 2,6-dichloropyridine. cabidigitallibrary.org The dechlorination is typically achieved through catalytic hydrogenation, using a palladium-on-carbon (Pd/C) catalyst. cabidigitallibrary.org The selectivity of this reaction is crucial to remove the chlorine atom at the 6-position while preserving those at the 2- and 3-positions.

Dechlorination using Zinc Metal: Polychlorinated pyridines can also be dechlorinated using reducing metals like zinc in the presence of an acidic compound. epo.org For example, 2,3,5-trichloropyridine can be reacted with zinc metal to prepare 3,5-dichloropyridine. epo.org This demonstrates the principle of using chemical reductants to selectively remove halogen atoms.

Regioselectivity—the control over the precise placement of the chlorine atoms on the pyridine ring—is the paramount challenge in these syntheses. The inherent electronic properties of the pyridine ring favor substitution at the 3- and 5-positions under electrophilic conditions, while nucleophilic substitution typically occurs at the 2-, 4-, and 6-positions.

Catalyst and Solvent Control: In reactions involving substitutions on an already chlorinated pyridine, the choice of catalyst and solvent can be pivotal in directing the outcome. For instance, in the nucleophilic substitution of 2,4-dichloro-3,6-dimethylpyridine, the use of a copper(I) catalyst in pyridine as a solvent directs the addition exclusively to the C-2 position, whereas in its absence, the reaction favors the C-4 position. acs.org

Halogen-Metal Exchange: For trihalogenated pyridines, halogen-metal exchange reactions offer a powerful tool for regioselective functionalization. The choice of the halogen atom (Iodo > Bromo > Chloro) and its position on the ring dictates which site will undergo the exchange, allowing for the subsequent introduction of other functional groups in a highly controlled manner. mdpi.com This strategy is crucial for building complex, specifically substituted pyridine derivatives. mdpi.com

Synthesis of 5,6-Dichloropyridine-3-carboxylic Acid (5,6-Dichloronicotinic Acid) Precursor

5,6-Dichloropyridine-3-carboxylic acid is the immediate precursor to 5,6-Dichloropyridine-3-carboxamide. Its synthesis is a key industrial process, with methods developed to utilize chemical byproducts as well as build the molecule from simpler starting materials.

A notable industrial method utilizes the short steaming (or distillation) residue from the production of 2,3-dichloro-5-(trichloromethyl)pyridine, commonly known as DCTC. google.com This residue contains various chlorinated pyridine compounds, including the desired precursor.

The process involves several key steps:

Catalytic Cracking and Distillation: The DCTC residue is subjected to in-situ catalytic cracking and vacuum distillation. This step uses a catalyst composed of materials like aluminum oxide, silicon dioxide, and zeolite to break down polymeric materials and isolate smaller, volatile chloropyridine compounds. google.com

Extraction: The resulting crude oil is washed with an alkaline aqueous solution. This converts the acidic 5,6-Dichloropyridine-3-carboxylic acid into its water-soluble salt, allowing it to be extracted into the aqueous phase. google.com

Acidification and Isolation: The aqueous phase is then acidified with an acid such as hydrochloric acid or sulfuric acid. This re-protonates the carboxylate salt, causing the 5,6-Dichloropyridine-3-carboxylic acid to precipitate out of the solution. google.com

Purification: The crude product is collected via filtration and purified by recrystallization to yield the final product with a purity greater than 97%. google.com This method provides a way to add value to a byproduct stream from another chemical process. google.com

Besides the utilization of industrial residues, other de novo synthetic routes have been established. One prominent method starts from 6-hydroxynicotinic acid. google.com

This multi-step process is outlined as follows:

Formation of Acid Chloride: 6-Hydroxynicotinic acid is first reacted with an acid chloride, such as thionyl chloride, to form 6-hydroxynicotinoyl chloride. google.com

Chlorination at C5: The resulting intermediate is then chlorinated with chlorine gas to introduce a chlorine atom at the 5-position, yielding 5-chloro-6-hydroxynicotinoyl chloride. google.com

Chlorination at C6: A subsequent reaction with an acid chloride converts the hydroxyl group at the 6-position into a chloro group, forming 5,6-dichloronicotinoyl chloride. google.com

Hydrolysis: The final step involves the hydrolysis of the acid chloride group back to a carboxylic acid, yielding the desired 5,6-Dichloropyridine-3-carboxylic acid. google.com

This pathway provides a high yield (around 60%) and high purity product, making it a viable alternative to residue-based methods. google.com

Parameter DCTC Residue Method google.com6-Hydroxynicotinic Acid Method google.com
Starting Material 2,3-Dichloro-5-(trichloromethyl)pyridine (DCTC) short steaming residue6-Hydroxynicotinic acid
Key Steps Catalytic cracking, alkaline extraction, acidification, recrystallizationAcyl chloride formation, chlorination (x2), hydrolysis
Advantages Utilizes industrial byproduct, resource efficiencyHigh yield (~60%), high purity (~99% after recrystallization), simple process
Final Purity >97%~95% (up to 99% after recrystallization)

Formation of the 3-Carboxamide Functionality in 5,6-Dichloropyridine Derivatives

The introduction of the carboxamide group at the C-3 position of the 5,6-dichloropyridine ring is a key synthetic step that can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and the chemical tolerance of other functional groups present on the molecule.

Direct amidation of 5,6-Dichloropyridine-3-carboxylic acid (also known as 5,6-dichloronicotinic acid) is a common and straightforward approach. This transformation typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia (B1221849) or an amine. A widely used method is the conversion of the carboxylic acid to an acyl chloride, usually with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with ammonia.

Another strategy involves the use of coupling agents that promote amide bond formation by activating the carboxylic acid in situ. These direct catalytic amidation methods are often preferred as they can proceed under milder conditions and avoid the handling of sensitive acyl halides. The direct condensation of acids and amines can require high temperatures (often above 160°C), which may not be suitable for sensitive substrates. mdpi.com Catalytic approaches using various reagents have been developed to overcome this limitation. mdpi.comdntb.gov.ua

Starting Material Reagents Intermediate Final Reagent Product
5,6-Dichloropyridine-3-carboxylic acid1. Thionyl Chloride (SOCl₂)5,6-Dichloropyridine-3-carbonyl chloride2. Ammonia (NH₃)This compound
5,6-Dichloropyridine-3-carboxylic acid1. Oxalyl Chloride5,6-Dichloropyridine-3-carbonyl chloride2. Ammonia (NH₃)This compound
5,6-Dichloropyridine-3-carboxylic acidCoupling Agents (e.g., HATU, EDC)Activated EsterAmmonia (NH₃)This compound

An alternative pathway to this compound involves the partial hydrolysis of 5,6-dichloropyridine-3-carbonitrile. This method is particularly useful if the carbonitrile is a more accessible precursor. The hydrolysis must be carefully controlled to stop at the amide stage and prevent further conversion to the carboxylic acid. masterorganicchemistry.comyoutube.com

This transformation is typically achieved under acidic or basic conditions. youtube.com For instance, treatment of the nitrile with concentrated sulfuric acid can yield the desired amide. researchgate.net Similarly, basic hydrolysis, often using hydrogen peroxide in an alkaline medium, can effectively convert the nitrile to the primary amide. The choice between acidic and basic conditions depends on the substrate's stability and the desired reaction selectivity. masterorganicchemistry.comyoutube.com

Precursor Hydrolysis Conditions Product Potential Byproduct
5,6-Dichloropyridine-3-carbonitrileConcentrated Sulfuric Acid, heatThis compound5,6-Dichloropyridine-3-carboxylic acid
5,6-Dichloropyridine-3-carbonitrileHydrogen Peroxide, NaOH or KOH, heatThis compound5,6-Dichloropyridine-3-carboxylic acid

Modern organic synthesis employs a variety of sophisticated coupling reagents to facilitate amide bond formation under mild conditions, which are applicable to the synthesis of this compound. These reagents are designed to activate the carboxylic acid group of 5,6-dichloropyridine-3-carboxylic acid, making it highly susceptible to nucleophilic attack by an amine.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. Another class of highly effective reagents includes phosphonium salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These techniques are particularly valuable for synthesizing N-substituted amide derivatives.

Coupling Agent Additive (if any) Typical Solvent Key Advantage
EDCHOBt or HOAtDichloromethane (DCM), Dimethylformamide (DMF)Water-soluble byproducts, easy purification.
DCCHOBtDichloromethane (DCM)Effective and inexpensive.
HATUBase (e.g., DIPEA)Dimethylformamide (DMF)High reactivity, low racemization, suitable for difficult couplings.
BOPBase (e.g., DIPEA)Dimethylformamide (DMF)High efficiency for peptide bond formation.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships in medicinal and agricultural chemistry. These modifications primarily involve introducing substituents on the amide nitrogen or derivatizing other positions on the pyridine ring.

N-substituted 5,6-dichloropyridine-3-carboxamides are synthesized by reacting an activated form of 5,6-dichloropyridine-3-carboxylic acid with a primary or secondary amine. The most common method involves first converting the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 5,6-dichloronicotinoyl chloride is then reacted with the desired amine, often in the presence of a base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.

Alternatively, the direct coupling methods described in section 2.3.3, using reagents such as HATU or EDC, are widely employed. These one-pot procedures are highly efficient for creating libraries of N-substituted amides by reacting 5,6-dichloropyridine-3-carboxylic acid with a diverse range of amines.

Example Reaction Scheme:

5,6-Dichloropyridine-3-carboxylic acid + SOCl₂ → 5,6-Dichloronicotinoyl chloride

5,6-Dichloronicotinoyl chloride + R¹R²NH + Base → N,N-R¹,R²-5,6-Dichloropyridine-3-carboxamide + Base·HCl

Amine (R¹R²NH) Activation Method Product
Methylamine (CH₃NH₂)Acyl ChlorideN-methyl-5,6-dichloropyridine-3-carboxamide
CyclopentylamineAcyl Chloride or HATU couplingN-cyclopentyl-5,6-dichloropyridine-3-carboxamide google.com
Aniline (C₆H₅NH₂)Acyl Chloride or HATU couplingN-phenyl-5,6-dichloropyridine-3-carboxamide google.com
PiperidineAcyl Chloride or HATU coupling(5,6-Dichloropyridin-3-yl)(piperidin-1-yl)methanone

Substituted 5,6-dichloropyridine-3-carboxamides can also be prepared from other pyridine derivatives. One common precursor is an ester of 5,6-dichloropyridine-3-carboxylic acid, such as the methyl or ethyl ester. These esters can be converted to the corresponding amides via aminolysis, which involves heating the ester with the desired amine, sometimes under pressure or with a catalyst. Direct amidation of esters can also be achieved using catalysts like FeCl₃. uj.ac.za

While less direct, derivatization can also start from a sulfonyl chloride. For example, 5,6-dichloro-3-pyridinesulfonyl chloride can be synthesized from 5-amino-2,3-dichloropyridine. prepchem.com Although the sulfonyl chloride itself is not a direct precursor to a carboxamide, the synthetic intermediates used in its preparation or its subsequent reactions could potentially be adapted to introduce a carboxamide group through multi-step sequences.

Starting Scaffold Reagent(s) Intermediate Final Product
Methyl 5,6-dichloropyridine-3-carboxylateAmmonia (NH₃), heat-This compound
Ethyl 5,6-dichloropyridine-3-carboxylateR¹R²NH, catalyst (e.g., FeCl₃), heat-N,N-R¹,R²-5,6-Dichloropyridine-3-carboxamide
5-Amino-2,3-dichloropyridine1. NaNO₂, HCl, CuCN2. H₂SO₄ (hydrolysis)5,6-Dichloropyridine-3-carbonitrileThis compound

Chemical Reactivity and Transformation Studies of 5,6 Dichloropyridine 3 Carboxamide

Reactivity of the Carboxamide Group: Hydrolysis and Further Derivatization

The carboxamide group at the 3-position of the pyridine (B92270) ring is a key site for chemical modification. Its reactivity is primarily centered on hydrolysis to the corresponding carboxylic acid and subsequent derivatization to form a variety of amide analogues.

Under acidic or basic conditions, the carboxamide group of 5,6-Dichloropyridine-3-carboxamide can be hydrolyzed to yield 5,6-dichloronicotinic acid. nbinno.com This transformation is a fundamental step that opens the door to a wide range of derivatizations. The resulting carboxylic acid serves as a versatile intermediate for the synthesis of other functionalized pyridine derivatives.

The derivatization of the resulting 5,6-dichloronicotinic acid is most commonly achieved through amide coupling reactions. researchgate.netfishersci.co.uknih.govnih.gov These reactions involve the activation of the carboxylic acid, typically with a coupling agent, followed by the reaction with a primary or secondary amine to form a new amide bond. A variety of coupling reagents developed for peptide synthesis, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP), are effective for this purpose. nih.gov The general conditions for these transformations allow for the synthesis of a diverse library of N-substituted-5,6-dichloropyridine-3-carboxamides.

Table 1: General Conditions for Derivatization of 5,6-Dichloronicotinic Acid

Reagent System Base Solvent Temperature Product
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) Pyridine or Triethylamine Dichloromethane (DCM) or Tetrahydrofuran (THF) Room Temperature to Reflux 5,6-Dichloronicotinoyl chloride
EDC, HOBt, DMAP Diisopropylethylamine (DIPEA) Acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF) 0 °C to Room Temperature N-substituted-5,6-dichloropyridine-3-carboxamide
HATU, DIPEA Diisopropylethylamine (DIPEA) Dimethylformamide (DMF) 0 °C to Room Temperature N-substituted-5,6-dichloropyridine-3-carboxamide
1-Propylphosphonic anhydride (B1165640) (T3P) Triethylamine (TEA) Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) Room Temperature N-substituted-5,6-dichloropyridine-3-carboxamide

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the two chlorine atoms serving as reactive sites for the latter.

Investigation of Selective Substitution at Dichloro Positions

Nucleophilic aromatic substitution (SNAr) reactions provide a pathway to replace the chlorine atoms with a variety of nucleophiles. The positions of the chlorine atoms at C5 and C6, influenced by the electronic effects of the ring nitrogen and the carboxamide group, allow for potential regioselectivity. Generally, the reactivity of halogens in dihalopyridines towards nucleophilic substitution is dependent on the specific nucleophile and reaction conditions. While specific studies on the regioselectivity of this compound are not extensively detailed in the provided results, general principles of SNAr on dichloropyridines suggest that the C6 position is generally more activated towards nucleophilic attack due to its ortho and para relationship to the ring nitrogen. However, the electronic influence of the C3-carboxamide group can also affect the selectivity.

Palladium-Catalyzed Cross-Coupling Reactions in 5,6-Dichloropyridine Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyridines, including this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions.

The Suzuki-Miyaura coupling , which pairs the dichloropyridine with a boronic acid or ester, is a widely used method for creating biaryl structures. researchgate.netrsc.orgresearchgate.netmdpi.com The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. The choice of ligand, such as various phosphines, is critical for the efficiency and selectivity of the reaction.

The Sonogashira coupling enables the introduction of alkyne moieties through the reaction of the dichloropyridine with a terminal alkyne. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgresearchgate.net This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base.

The Buchwald-Hartwig amination provides a route to synthesize arylamines by coupling the dichloropyridine with a primary or secondary amine. wikipedia.orglibretexts.orgsigmaaldrich.comorganic-chemistry.org This transformation is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands.

The Heck reaction involves the coupling of the dichloropyridine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.orgsioc-journal.cn This reaction is catalyzed by a palladium salt in the presence of a base.

The regioselectivity of these cross-coupling reactions on dihalopyridines is influenced by a combination of electronic and steric factors. For many dihalopyridines, the oxidative addition of the palladium catalyst, a key step in the catalytic cycle, occurs preferentially at the more electron-deficient or sterically accessible C-X bond.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Dichloropyridine Systems

Reaction Name Coupling Partner Catalyst/Ligand System Base Solvent
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid Pd(OAc)₂, Pd(PPh₃)₄ / PPh₃, SPhos Na₂CO₃, K₂CO₃, K₃PO₄ Toluene, Dioxane, Water
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂/CuI Et₃N, DIPEA THF, DMF
Buchwald-Hartwig Primary/Secondary Amine Pd(OAc)₂, Pd₂(dba)₃ / BINAP, XPhos NaOtBu, K₂CO₃, Cs₂CO₃ Toluene, Dioxane
Heck Alkene Pd(OAc)₂ / PPh₃, P(o-tol)₃ Et₃N, K₂CO₃ DMF, MeCN

Exploration of Reaction Mechanisms and Catalysis in this compound Transformations

The mechanisms of the palladium-catalyzed cross-coupling reactions involving this compound are generally understood to follow a common catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the pyridine ring, forming a palladium(II) intermediate. The rate and regioselectivity of this step are influenced by the electronic properties of the pyridine ring and the nature of the palladium catalyst and its ligands. nih.gov

Transmetalation: In this step, the organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig reaction) is transferred to the palladium(II) center, displacing the halide. The base plays a crucial role in this step, facilitating the transfer of the organic moiety.

Reductive Elimination: The final step is the reductive elimination of the newly formed product from the palladium center, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Theoretical and Computational Research on 5,6 Dichloropyridine 3 Carboxamide

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of a molecule. These studies can elucidate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For pyridine-3-carboxamide (B1143946) analogs, the analysis of HOMO and LUMO is crucial for interpreting biological activity. researchgate.net The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive.

In studies of related pyridine-3-carboxamide analogs, DFT has been used to calculate these electronic properties. researchgate.net The molecular electrostatic potential map identifies regions of the molecule that are rich or poor in electrons, highlighting potential sites for electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. For 5,6-Dichloropyridine-3-carboxamide, the electronegative chlorine atoms and the oxygen and nitrogen atoms of the carboxamide group are expected to be key regions of negative electrostatic potential, while the hydrogen atoms of the amide group would be regions of positive potential.

Table 1: Representative Quantum Chemical Properties for Pyridine-3-Carboxamide Analogs This table is illustrative, based on findings for analogous structures.

PropertyDescriptionTypical Predicted Value/Characteristic
HOMO Energy Highest Occupied Molecular Orbital energy; relates to electron-donating ability.The HOMO is often located on the pyridine (B92270) ring and carboxamide moiety. researchgate.net
LUMO Energy Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability.The LUMO is typically distributed across the pyridine ring system. researchgate.net
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution, predicting sites for intermolecular interactions.Negative potential is expected around the N-atom of the pyridine ring, the carbonyl oxygen, and chlorine atoms. Positive potential is expected around the amide protons. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its ability to interact with biological targets. Conformational analysis can be performed using both crystallographic data and computational simulations.

X-ray crystallography of this compound reveals its solid-state conformation. Studies have shown that the molecule crystallizes in a monoclinic system, with intermolecular hydrogen bonds creating a two-dimensional network. A notable feature is the significant dihedral angle of 63.88° between the plane of the pyridine ring and the carboxamide group, indicating a non-planar structure due to steric and electronic influences.

While crystallography provides a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior in a solution or a biological environment. utupub.finih.gov MD simulations model the movements of atoms over time, providing insights into conformational changes, flexibility, and interactions with surrounding molecules like water or amino acid residues in a protein's binding site. utupub.fi For this compound, MD simulations could explore the rotational freedom around the C-C bond connecting the pyridine ring and the carboxamide group, assessing the stability of different conformers and their energetic profiles. researchgate.net

Table 2: Crystallographic Data for this compound

ParameterValueReference
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Parameter (a) 13.304 Å
Unit Cell Parameter (b) 12.911 Å
Unit Cell Parameter (c) 3.8636 Å
Unit Cell Angle (β) 91.82°
Pyridine-Carboxamide Dihedral Angle 63.88°

Structure-Activity Relationship (SAR) Investigations for this compound and its Analogs

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are essential for its biological activity. Through computational analysis and comparison with related analogs, the roles of specific functional groups and substitution patterns can be determined.

The two chlorine atoms on the pyridine ring significantly influence the molecule's properties. As highly electronegative and electron-withdrawing groups, they decrease the electron density of the pyridine ring. This electronic modification can affect the pKa of the pyridine nitrogen and alter the ring's susceptibility to metabolic reactions.

Furthermore, the chlorine atoms add steric bulk and increase the lipophilicity of the molecule. This can enhance binding to hydrophobic pockets within a biological target. In SAR studies of other scaffolds, the inclusion of a chlorine atom has been shown to enhance biological activity; for instance, a 6-chloro group was found to improve affinity for the D1 dopamine (B1211576) receptor in 1-phenylbenzazepine analogs. mdpi.com The specific 5,6-dichloro pattern creates a distinct electronic and steric profile that is key to its interaction with specific biological targets.

The carboxamide group at the 3-position of the pyridine ring is a critical pharmacophore in many biologically active molecules. dovepress.com SAR studies on analogous compounds consistently demonstrate its importance. For example, research on thiophene-3-carboxamide (B1338676) derivatives as JNK1 inhibitors revealed that replacing the 3-carboxamide with a carboxylic acid, ester, or cyano group resulted in a significant loss of activity. nih.gov Similarly, studies on pyridine-3-carboxamide analogs designed to treat bacterial wilt in tomatoes found that the amide linkage was crucial for their high potency. nih.gov

The carboxamide moiety is a versatile hydrogen-bonding group. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors. This dual capability allows it to form strong and specific interactions with amino acid residues in a protein's active site, anchoring the molecule in a favorable orientation for biological effect. nih.gov The position of the carboxamide is also critical; an analog with the carboxamide at the 5-position of a thiophene (B33073) ring was found to be completely inactive, underscoring the importance of the 3-position for the desired activity. nih.gov

Computational Prediction of Biological Target Interactions and Binding Modes

A primary goal of computational research is to identify potential biological targets for a compound and to elucidate its binding mode at an atomic level. researchgate.netnih.gov Techniques like reverse docking and machine learning-based models (e.g., Bayesian or Random Forest models) screen the chemical structure of a compound against databases of known protein structures to predict potential interactions. researchgate.netnih.gov

For pyridine-3-carboxamide derivatives, molecular docking has been successfully used to predict binding modes and rationalize observed biological activities. nih.govnih.gov In a study of analogs targeting bacterial wilt, docking simulations identified the most potent compounds by predicting their binding affinity and interactions within the target protein. researchgate.netnih.gov These simulations showed that the compounds form stable complexes stabilized by hydrogen bonds and hydrophobic interactions. researchgate.net

For this compound, docking studies would be used to place the molecule into the binding site of a hypothesized target, such as a dopamine receptor or a bacterial enzyme like DNA gyrase. nih.gov The simulation would then calculate the most energetically favorable binding pose and identify key interactions.

Table 3: Predicted Interaction Profile for a Pyridine-3-Carboxamide Analog in a Target Binding Site This table is a generalized representation based on docking studies of similar compounds.

Interacting Moiety of LigandType of InteractionPotential Interacting Amino Acid Residue
Carboxamide N-H Hydrogen Bond (Donor)Aspartate, Glutamate, Carbonyl backbone
Carboxamide C=O Hydrogen Bond (Acceptor)Arginine, Lysine, Serine, Backbone N-H
Pyridine Nitrogen Hydrogen Bond (Acceptor) / Metal CoordinationSerine, Threonine, Cysteine
Dichloro-substituted Ring Hydrophobic / van der Waals / Halogen BondLeucine, Isoleucine, Valine, Phenylalanine

These computational models provide a detailed hypothesis of the molecular mechanism of action, which can then be validated and refined through experimental methods like X-ray crystallography of the ligand-protein complex. nih.govresearchgate.net

Investigation of Biological Activity Mechanisms of 5,6 Dichloropyridine 3 Carboxamide and Its Analogs

Enzymatic Modulation and Inhibitory Mechanisms

The core structure of 5,6-Dichloropyridine-3-carboxamide serves as a scaffold for developing potent enzyme inhibitors. These compounds can interact with enzymes through various mechanisms, including direct binding to the active site or allosteric modulation, leading to the inhibition of their catalytic activity.

Studies on Enzyme Inhibition Profiles

Derivatives of this compound have demonstrated significant inhibitory activity against several enzymes. For instance, certain analogs have been identified as potent urease inhibitors, which could be beneficial in treating conditions like kidney stones. The inhibitory potential of these compounds is often dependent on the specific substituents on the pyridine (B92270) ring, a key factor in drug design.

Another area of investigation is their effect on DNA gyrase. A series of N-ethylurea inhibitors based on a pyridine-3-carboxamide (B1143946) scaffold have been designed to target the ATPase sub-unit of bacterial DNA gyrase. nih.gov These derivatives have shown excellent enzyme inhibitory activity, which translates to potent antibacterial efficacy against Gram-positive bacteria. nih.gov

Furthermore, some carboxamide derivatives have been explored as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a serine hydrolase involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. nih.gov The irreversible inhibition of MAGL has raised concerns about potential side effects, leading to the exploration of reversible inhibitors. nih.gov

Allosteric Modulation and Active Site Binding Investigations

The interaction of this compound derivatives with enzymes is not limited to direct active site binding. Some analogs act as allosteric modulators, binding to a site distinct from the active site and inducing a conformational change that alters the enzyme's activity.

For example, in the context of G protein-coupled receptors (GPCRs), a novel allosteric binding pocket has been identified at the extrahelical interface between transmembrane domains 3 and 4 of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). nih.gov This discovery highlights the diverse mechanisms of allosteric regulation and provides a basis for designing selective modulators. nih.gov The binding of these modulators can involve hydrophobic interactions and hydrogen bonding with specific residues within the allosteric site. nih.gov

Receptor Interaction Studies for this compound Derivatives

The pharmacological effects of this compound derivatives are also mediated through their interaction with various cellular receptors. These interactions can lead to the modulation of receptor activity, influencing downstream signaling pathways.

Research has shown that derivatives of this compound can act as antagonists for dopamine (B1211576) D2 and D3 receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. Additionally, interactions with serotonin (B10506) receptors have been observed, which may have implications for mood regulation and cognitive functions.

In the realm of pain management, isoxazole-4-carboxamide derivatives have been studied for their ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial in nociceptive transmission and inflammatory pain. nih.gov These compounds have shown potent inhibitory effects on AMPA receptor activity and can alter their biophysical gating properties, making them promising candidates for new pain therapies. nih.gov

Interference with Cellular Biochemical Pathways in Biological Systems

The biological activity of this compound and its analogs often stems from their ability to interfere with essential cellular biochemical pathways. This interference can disrupt the normal functioning of cells, leading to therapeutic effects in various disease models.

One of the key pathways targeted is coenzyme A (CoA) synthesis and utilization. nih.gov In the malaria parasite Plasmodium falciparum, compounds have been identified that target this pathway, which is essential for parasite survival. nih.gov Chemical rescue profiling has demonstrated that many of these compounds act on the final two enzymes in the P. falciparum CoA synthesis pathway, phosphopantetheine adenylyltransferase (PPAT) or dephospho-CoA kinase (DPCK). nih.gov

Mechanism-Based Studies in Antimalarial Research (e.g., interference with Plasmodium falciparum biochemical pathways by TCMDC-125109)

In the fight against malaria, understanding the specific mechanisms of action of antimalarial compounds is crucial for developing new drugs and overcoming resistance. One such compound, TCMDC-135051, a 7-azaindole (B17877) derivative, has been identified as a selective inhibitor of the P. falciparum protein kinase PfCLK3. malariaworld.orgnih.gov

PfCLK3 plays a critical role in regulating RNA splicing in the malaria parasite and is essential for its survival in the blood stage. nih.gov Inhibition of PfCLK3 by TCMDC-135051 leads to the downregulation of numerous essential parasite genes, demonstrating its potent antimalarial activity. researchgate.net This compound has shown efficacy against the asexual blood stage, liver stage, and gametocytes of P. falciparum, highlighting its potential as a multi-stage antimalarial drug. malariaworld.orgresearchgate.net The development of analogs based on the TCMDC-135051 scaffold aims to establish a clear structure-activity relationship and further enhance its antimalarial properties. nih.gov

The table below summarizes the inhibitory activity of selected compounds against P. falciparum.

Inhibitory Activity of Selected Compounds against Plasmodium falciparum

CompoundTargetEC50 (nM)Life Cycle Stage(s) Affected
TCMDC-135051PfCLK3323Asexual blood stage, liver stage, gametocytes
MMV030084PfPKG109-120Asexual blood stage, male gamete exflagellation, liver stage

Data sourced from multiple studies. malariaworld.org

Investigation of Antiproliferative Effects on Cellular Models (where applicable to specific derivatives)

Several derivatives of pyridine-3-carboxamide have demonstrated significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents.

For example, a series of 2,6-dibenzylamino-3,5-dicyanopyridines were synthesized and evaluated for their in vitro anticancer activity against nine different types of human cancer cell lines. nih.gov Some of these compounds showed remarkable anticancer activity against most of the tested tumor cell lines. nih.gov

Similarly, 1,5-diphenylpyrazole-3-carboxamide derivatives have been investigated as reversible inhibitors of monoacylglycerol lipase (MAGL). nih.gov One compound from this series not only showed potent MAGL inhibition but also exhibited antiproliferative activities against two different cancer cell lines. nih.gov

The table below presents the antiproliferative activity of a selected thieno[2,3-d]pyrimidine (B153573) derivative against breast cancer cell lines.

Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivative

CompoundCell LineIC50 (µM)
Compound 2MCF-70.013
Compound 2MDA-MB-2310.056

Data from a study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. mdpi.com

Analytical Methodologies for 5,6 Dichloropyridine 3 Carboxamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for separating 5,6-Dichloropyridine-3-carboxamide from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) for Reaction Monitoring

Gas chromatography (GC) is a powerful tool for monitoring the progress of reactions that synthesize or utilize this compound. By analyzing aliquots of the reaction mixture over time, chemists can track the consumption of reactants and the formation of the desired product, as well as any byproducts. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize impurities. In some cases, GC is coupled with mass spectrometry (GC-MS) to provide both retention time data and mass spectral information, aiding in the identification of various components in the reaction mixture. researchgate.net For instance, in the synthesis of related chlorinated pyridine (B92270) derivatives, GC has been instrumental in determining the optimal reaction time and temperature.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the precise quantitative analysis of this compound. researchgate.net This technique is particularly useful for determining the purity of the final product and for quantifying its concentration in various samples. A typical HPLC method would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance.

Method development for HPLC analysis involves optimizing several parameters to achieve good separation and peak shape. These parameters include the mobile phase composition, flow rate, and column temperature. Once validated, the HPLC method can provide highly accurate and reproducible results, which are essential for quality control in both research and industrial settings. For example, a validated RP-HPLC method was developed to quantify a process-related impurity in a pharmaceutical bulk drug, demonstrating the technique's capability in ensuring product quality. researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of this compound. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the hydrogen and carbon skeletons of this compound, respectively. rsc.org

In the ¹H NMR spectrum, the chemical shifts of the protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons of the amide group (-CONH₂) would likely appear as a broad signal. The coupling patterns between adjacent protons can help to confirm their relative positions on the pyridine ring.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the amide group would be expected to have a characteristic chemical shift in the range of 160-180 ppm. The carbon atoms of the pyridine ring will also have distinct signals, with those bonded to chlorine atoms showing a downfield shift.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Notes
¹H 7.8–8.5 Aromatic protons on the pyridine ring.
¹³C ~168 Carbonyl carbon of the carboxamide group.

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern. rsc.org In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺) confirms the compound's molecular weight. For this compound (C₆H₄Cl₂N₂O), the expected molecular weight is approximately 191.01 g/mol . sigmaaldrich.com Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks because of the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amide, the C=O bond of the amide, and the C-Cl bonds.

The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong absorption that usually appears in the range of 1680-1630 cm⁻¹. The C-Cl stretching vibrations are typically found in the fingerprint region of the spectrum, below 850 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3400-3100
Amide C=O Stretch (Amide I) 1680-1630
Aromatic C-H Stretch 3100-3000 vscht.cz
Aromatic C=C Stretch 1600-1400 libretexts.org
C-Cl Stretch 850-550 libretexts.org

Methodologies for Monitoring Reaction Progress and Optimization

The efficient synthesis of this compound relies on meticulous monitoring and optimization of reaction conditions. Real-time or periodic analysis of the reaction mixture is crucial for tracking the consumption of reactants, identifying the formation of the desired product, and detecting any impurities or byproducts. This analytical oversight allows for precise adjustments to parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity. A suite of analytical techniques, including chromatography, spectroscopy, and mass spectrometry, is employed for this purpose. researchgate.netmdpi.com

Chromatographic Techniques

Chromatographic methods are central to separating and quantifying the various components within a reaction mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique frequently used for initial reaction monitoring. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can visually track the disappearance of starting materials, such as 5,6-dichloropyridine-3-carboxylic acid, and the appearance of the this compound product. The progression can be monitored by observing the relative intensity of the spots. For instance, monitoring the formation of intermediates can be achieved by observing specific retention factor (Rf) values, with an approximate Rf of 0.4 being indicative of reaction progress in some cases.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is a powerful quantitative tool for monitoring the synthesis of pyridine derivatives. researchgate.net It offers high resolution, sensitivity, and precise quantification of reactants, intermediates, and the final product. A typical setup involves a C18 column with a mobile phase consisting of a mixture like acetonitrile and water, often with an acid modifier like trifluoroacetic acid. researchgate.netresearchgate.net The eluted components are detected by a UV detector, often at a specific wavelength like 220 nm. researchgate.net By injecting samples at various time points, a kinetic profile of the reaction can be constructed, which is invaluable for optimizing reaction time and other conditions. The method's precision, accuracy, and robustness are often validated according to ICH (International Council for Harmonisation) guidelines. researchgate.net

Table 1: Representative RP-HPLC Parameters for Reaction Monitoring
ParameterTypical Value/Condition
InstrumentAgilent HPLC System or equivalent researchgate.net
ColumnReversed-Phase C18
Mobile PhaseAcetonitrile : Water with 0.1% Trifluoroacetic Acid (e.g., 30:70 v/v) researchgate.netresearchgate.net
Flow Rate1.0 mL/min
DetectionUV at 220 nm researchgate.net
TemperatureAmbient or controlled (e.g., 25 °C)

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique is highly effective for analyzing volatile components in the reaction mixture. It can be used to verify the molecular weight of the product and identify volatile impurities. The sample is vaporized and separated based on boiling point and interaction with the stationary phase, providing both qualitative and quantitative data.

Spectroscopic Methods

Spectroscopic techniques provide structural information, confirming the identity of the product and intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the synthesized this compound. ¹H NMR can be used to observe the disappearance of signals corresponding to the starting material and the appearance of new signals for the product's aromatic protons, typically in the range of δ 7.8–8.5 ppm. ¹³C NMR is used to confirm the presence of all carbon atoms in the molecule, with the characteristic carboxamide carbonyl carbon appearing at approximately 168 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the product. The formation of the amide can be confirmed by the appearance of characteristic N-H stretching bands and the C=O stretching band of the amide group, distinguishing it from the carboxylic acid precursor. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. Techniques like Electrospray Ionization (ESI-MS) can be coupled with liquid chromatography (LC-MS) to provide mass information for the separated components of the reaction mixture. This confirms the presence of the desired product by identifying its molecular ion peak, such as the protonated molecule [M+H]⁺. researchgate.net

The integrated use of these analytical methodologies provides a comprehensive understanding of the reaction dynamics. This data-driven approach enables chemists to fine-tune reaction parameters to achieve the optimal yield, purity, and efficiency in the synthesis of this compound.

Table 2: Summary of Analytical Methodologies and Their Roles
MethodologyPrimary Role in Reaction MonitoringKey Findings / Information Obtained
TLCQualitative tracking of reaction progressDisappearance of reactants, appearance of products (visual)
HPLCQuantitative analysis of reaction components researchgate.netReaction kinetics, yield determination, purity assessment researchgate.net
GC-MSIdentification of volatile components and product verificationMolecular weight confirmation, impurity profiling
NMRStructural confirmation of the product Verification of chemical structure and functional groups
IRFunctional group analysisConfirmation of amide group formation researchgate.net
LC-MSMass verification of separated componentsConfirmation of product's molecular weight post-separation researchgate.net

Future Research Directions and Unaddressed Challenges in 5,6 Dichloropyridine 3 Carboxamide Studies

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 5,6-Dichloropyridine-3-carboxamide and its derivatives is the development of synthetic pathways that are not only high-yielding but also economically and environmentally sustainable. Current synthetic methodologies often rely on multi-step processes that may involve harsh reagents, chlorinated solvents, and generate significant chemical waste.

Future research must prioritize the principles of green chemistry. This includes the exploration of catalytic methods to reduce waste and improve atom economy. For instance, developing novel catalysts for the direct amidation of the precursor, 5,6-Dichloropyridine-3-carboxylic acid, could streamline the synthesis. Furthermore, research into utilizing industrial byproducts as starting materials presents a viable path toward sustainability. A patented method describes the preparation of 5,6-Dichloronicotinic acid, a direct precursor, from the short-distillation residue of 2,3-dichloro-5-trichloromethylpyridine (DCTC) production, which improves resource utilization google.com. The investigation of flow chemistry and microwave-assisted synthesis could also offer significant advantages by reducing reaction times, improving yields, and enhancing safety.

Table 1: Comparison of Synthetic Route Objectives

Current Approach Future Sustainable Approach
Multi-step synthesis Single-pot or reduced-step synthesis
Use of stoichiometric reagents Development of catalytic systems
Reliance on virgin chemical stocks Utilization of industrial waste streams/residues google.com
Batch processing Continuous flow chemistry processing

Elucidation of Broader Spectrum Biological Targets and Mechanisms of Action

The biological activity of pyridine-3-carboxamide (B1143946) analogs has been reported in various contexts, including as agents against bacterial wilt in tomatoes and as potential therapeutics. nih.govsemanticscholar.org However, for many of these compounds, including this compound, the precise molecular targets and mechanisms of action remain elusive. Phenotypic screening, while effective at identifying active compounds, often does not reveal the underlying biological pathways being modulated.

Future investigations should employ advanced chemical biology and proteomic approaches to deconvolve the targets of these molecules. nih.gov Techniques such as thermal proteome profiling (TPP), activity-based protein profiling (ABPP), and genetic screens in model organisms can help identify the specific proteins or enzymes with which these compounds interact. For example, molecular docking studies on pyridine-3-carboxamide analogs have suggested that they can bind favorably within the minor groove of DNA, an interaction stabilized by van der Waals forces, hydrophobic interactions, and hydrogen bonding. nih.gov Understanding these interactions at a molecular level is a critical unaddressed challenge and is essential for both optimizing existing compounds and discovering new therapeutic applications. nih.gov

Rational Design and Synthesis of Advanced this compound Analogs with Tuned Specificities

Building upon a deeper understanding of the mechanism of action, the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties is a key future direction. The core this compound scaffold offers numerous points for chemical modification. Structure-activity relationship (SAR) studies are fundamental to this effort, systematically exploring how different substituents on the pyridine (B92270) ring and the carboxamide nitrogen affect biological activity.

For instance, research on related pyridine-3-carboxamide analogs has shown that the type and position of substituents on attached aromatic rings strongly influence their efficacy against the bacterium Ralstonia solanacearum. nih.govsemanticscholar.org Similarly, the synthesis of novel antitubercular compounds has been achieved through a two-step procedure involving the coupling of a chloro-heterocyclic-carboxylic acid with an amine, followed by nucleophilic displacement, allowing for systematic structural modifications. nih.gov This template-based approach, combined with computational modeling and molecular docking, will enable the design of analogs with fine-tuned specificity for their biological targets, potentially reducing off-target effects.

Table 2: Strategies for Analog Design

Design Strategy Objective Example from Related Compounds
Substituent Modification Enhance potency and selectivity Adding a chloro group at the para position and a hydroxyl at the ortho position on attached rings enhanced efficacy against bacterial wilt. semanticscholar.org
Scaffold Hopping Discover novel chemical classes with similar activity Replacing the pyridine core with other heterocycles like pyrimidine or thienopyridine to explore new chemical space. nih.govacs.org
Bioisosteric Replacement Improve pharmacokinetic properties Swapping functional groups (e.g., -Cl for -CF3) to modulate lipophilicity and metabolic stability.

Exploration of Novel Applications beyond Traditional Medicinal and Agrochemical Fields

While the primary focus for pyridine carboxamides has been in agrochemicals and as potential human therapeutics (e.g., antiviral, antibacterial, anticancer), the unique electronic and structural properties of the 5,6-dichlorinated scaffold may lend itself to applications in other fields. nih.gov A significant challenge is to look beyond these traditional boundaries.

Future research could explore the potential of these compounds in materials science, for example, as building blocks for functional polymers or as ligands in the synthesis of metal-organic frameworks (MOFs). Their electron-deficient nature, imparted by the chlorine atoms and the pyridine nitrogen, could make them interesting candidates for organic electronics. Furthermore, their ability to coordinate with metal ions could be exploited in the development of novel sensors or catalysts. Probing the utility of this chemical scaffold in these non-biological contexts remains a largely unaddressed and potentially fruitful area of investigation.

Interdisciplinary Research Collaborations for Comprehensive Understanding and Application

Addressing the multifaceted challenges outlined above will require a departure from siloed research efforts. The complexity of moving a compound from initial synthesis to final application necessitates a deeply collaborative approach.

Future progress will depend on building strong partnerships between synthetic chemists, computational biologists, pharmacologists, agronomists, and materials scientists. Synthetic chemists can develop the sustainable routes and novel analogs, while computational biologists can model interactions and predict targets. nih.gov Pharmacologists and agronomists can then perform the essential in-vitro and in-vivo testing to validate these predictions. semanticscholar.org Finally, materials scientists could provide completely new avenues for application. Such interdisciplinary collaborations are essential for a holistic understanding of the this compound scaffold and for accelerating the translation of fundamental research into practical solutions.

Table of Mentioned Compounds

Compound Name
This compound
5,6-Dichloropyridine-3-carboxylic acid
2,3-dichloro-5-trichloromethylpyridine
5,6-Dichloronicotinic acid

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dichloropyridine-3-carboxamide, and how can researchers minimize side products?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic coupling reactions. For example, chlorination of pyridine precursors using POCl₃ or PCl₅ under reflux conditions is common. To minimize side products, control reaction temperature (60–80°C) and use anhydrous solvents (e.g., DMF or THF). Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) improves yield . Monitoring intermediates using TLC (Rf ~0.4) ensures reaction progression.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structure; expect aromatic protons at δ 7.8–8.5 ppm and carboxamide carbonyl at ~168 ppm .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 205.5) .
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) .
  • Melting Point : Compare experimental values (e.g., 214–216°C for analogous chloronicotinamides) to literature .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For stability, store under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis. Pre-formulate with cyclodextrins or liposomes for biological assays to enhance aqueous solubility .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with targets like kinases or GPCRs. Optimize the ligand structure by modifying the dichloro substituents and carboxamide group. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) . For example, similar compounds show anti-inflammatory activity via COX-2 inhibition (IC₅₀ ~10 µM) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridinecarboxamides?

  • Methodological Answer :

  • Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify biphasic effects .
  • Assay Standardization : Use positive/negative controls (e.g., aspirin for COX inhibition) and replicate experiments (n ≥ 3).
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines, focusing on variables like cell lines (e.g., HEK293 vs. HeLa) or incubation times .

Q. How can regioselectivity challenges in synthesizing 5,6-dichloro derivatives be addressed?

  • Methodological Answer : Employ directing groups (e.g., –NO₂) to enhance chlorination at positions 5 and 6. Alternatively, use transition-metal catalysts (Pd/Cu) for cross-coupling reactions. Monitor regiochemistry via single-crystal XRD or NOE NMR experiments .

Key Methodological Recommendations

  • Synthetic Optimization : Prioritize microwave-assisted synthesis for faster reaction kinetics .
  • Biological Assays : Use SPR (Surface Plasmon Resonance) to quantify binding affinities (KD values) .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral datasets .

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